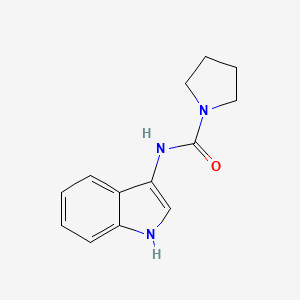

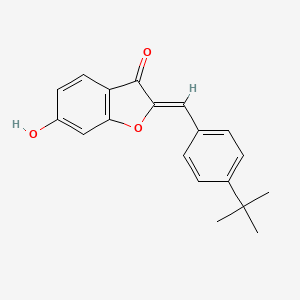

N-(1H-indol-3-yl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

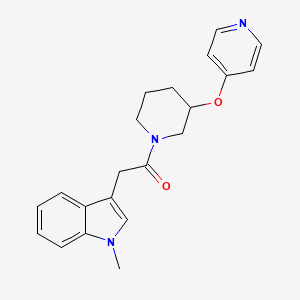

“N-(1H-indol-3-yl)pyrrolidine-1-carboxamide” is a chemical compound with the molecular formula C13H15N3O . It is a derivative of indole, a heterocyclic compound that is a key component in many pharmaceuticals .

Synthesis Analysis

The synthesis of indole derivatives, including “N-(1H-indol-3-yl)pyrrolidine-1-carboxamide”, often involves the addition of indole to various aldehydes . A series of novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their receptor affinity and serotonin reuptake inhibition .Molecular Structure Analysis

The molecular structure of “N-(1H-indol-3-yl)pyrrolidine-1-carboxamide” can be found in various databases such as PubChem . The compound has a benzene ring fused to a pyrrole ring, which is a common structure in indole derivatives .Chemical Reactions Analysis

Indole derivatives, including “N-(1H-indol-3-yl)pyrrolidine-1-carboxamide”, have been found to react readily with hard and soft electrophiles due to their electron-rich character . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-indol-3-yl)pyrrolidine-1-carboxamide” can be found in databases like PubChem . The compound has a molecular weight of 185.26 g/mol .Applications De Recherche Scientifique

Antimicrobial Activity

Indolylpyrrolidine carboxamide derivatives have been investigated for their antimicrobial potential. Researchers have synthesized various analogs and evaluated their efficacy against bacteria and fungi. Notably, these compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Antitubercular Properties

Given the global health burden posed by tuberculosis (TB), compounds with antitubercular activity are of immense interest. Studies have explored the effects of indolylpyrrolidine carboxamides against Mycobacterium tuberculosis (the causative agent of TB). These compounds exhibit inhibitory effects on the growth of TB bacteria, making them potential candidates for further drug development .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Some indolylpyrrolidine carboxamides have demonstrated anti-inflammatory properties by modulating key pathways involved in immune responses. These compounds could be explored as novel anti-inflammatory agents .

Neuroprotective Effects

Indole derivatives, including indolylpyrrolidine carboxamides, have been investigated for their neuroprotective properties. These compounds may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are keen to explore their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anticancer Activity

Indole-based compounds often exhibit diverse effects on cancer cells. Some indolylpyrrolidine carboxamides have shown cytotoxicity against cancer cell lines, suggesting potential as anticancer agents. Researchers are studying their mechanisms of action and exploring their use in combination therapies .

Plant Growth Regulation

Indole-3-acetic acid (IAA), a natural plant hormone, is derived from tryptophan. Interestingly, indolylpyrrolidine carboxamides share structural similarities with IAA. Researchers have investigated their effects on plant growth, including seed germination, root development, and overall plant health. These compounds could find applications in agriculture and horticulture .

Orientations Futures

Mécanisme D'action

Target of Action

N-(1H-indol-3-yl)pyrrolidine-1-carboxamide is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it a valuable component in the development of new useful derivatives . .

Mode of Action

The presence of a carboxamide moiety in indole derivatives, such as N-(1H-indol-3-yl)pyrrolidine-1-carboxamide, allows these compounds to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be speculated that the compound may have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

N-(1H-indol-3-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13(16-7-3-4-8-16)15-12-9-14-11-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGVGYIVMOSZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2613895.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate](/img/structure/B2613905.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2613910.png)

![1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2613912.png)

![Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate](/img/structure/B2613914.png)